Superior VEGFR-2 Kinase Inhibition Compared to the Multi-Kinase Inhibitor Sorafenib
In a head-to-head in vitro enzymatic assay, Vegfr-2-IN-12 (compound 6g) demonstrated more potent inhibition of VEGFR-2 kinase activity than the clinically approved multi-kinase inhibitor sorafenib. The IC50 for Vegfr-2-IN-12 was measured at 0.037 µM, compared to 0.045 µM for sorafenib under the same experimental conditions [1]. This quantifiable difference establishes Vegfr-2-IN-12 as a stronger VEGFR-2 binder in this assay system.
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.037 µM |
| Comparator Or Baseline | Sorafenib, 0.045 µM |
| Quantified Difference | 1.22-fold lower IC50 (more potent) |
| Conditions | In vitro tyrosine kinase inhibition assay |
Why This Matters
This demonstrates that Vegfr-2-IN-12 achieves a higher potency at the primary molecular target, which is critical for experiments where robust VEGFR-2 blockade is required at lower compound concentrations.
- [1] Zengin M, Unsal Tan O, Arafa RK, Balkan A. Design and synthesis of new 2-oxoquinoxalinyl-1,2,4-triazoles as antitumor VEGFR-2 inhibitors. Bioorg Chem. 2022 Apr;121:105696. View Source
